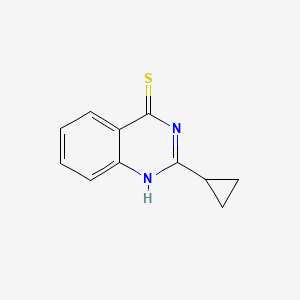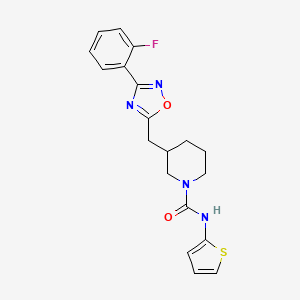![molecular formula C14H20N2O6S B2922783 1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol CAS No. 1170570-61-2](/img/structure/B2922783.png)
1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol is a complex organic compound that features a unique combination of functional groups, including a morpholine sulfonyl group, a furan ring, and a piperidin-4-ol moiety
Mécanisme D'action
Target of Action
Compounds with a substituted 4-piperidinol core, such as 4-hydroxypiperidine, have been found to be potent antagonists of the human h(3) receptor .
Mode of Action
It’s worth noting that 4-hydroxypiperidine can be used in the synthesis of a highly potent and selective ip (pgi(2) receptor) agonist . This suggests that the compound may interact with its targets by binding to them, thereby modulating their activity.
Biochemical Pathways
Given the potential role of 4-hydroxypiperidine as an antagonist of the human h(3) receptor , it can be inferred that the compound may influence pathways related to neurotransmission.
Result of Action
Given its potential role as an antagonist of the human h(3) receptor , it can be inferred that the compound may modulate neurotransmission, potentially influencing cognitive and neurological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the furan ring using morpholine and a sulfonyl chloride reagent under controlled conditions.
Attachment of the Piperidin-4-ol Moiety: The final step involves the coupling of the piperidin-4-ol moiety to the furan ring, which can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-amine: Similar structure with an amine group instead of an alcohol.
1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-carboxylic acid: Contains a carboxylic acid group instead of an alcohol.
Uniqueness
1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S/c17-11-3-5-15(6-4-11)14(18)12-1-2-13(22-12)23(19,20)16-7-9-21-10-8-16/h1-2,11,17H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSNKTQBRWSQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2922700.png)

![8-cyclopentyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922702.png)



![4-(dimethylamino)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2922709.png)

![4,4,4-Trifluoro-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one](/img/structure/B2922712.png)

![Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2-propen-1-yl ester, (1R,2S)-rel-](/img/structure/B2922715.png)
![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid](/img/structure/B2922716.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide](/img/structure/B2922720.png)
